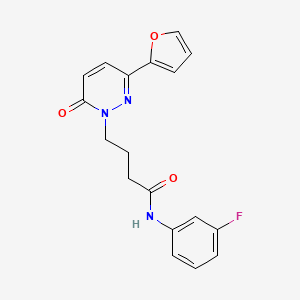

![molecular formula C22H26N4 B2554652 N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896601-60-8](/img/structure/B2554652.png)

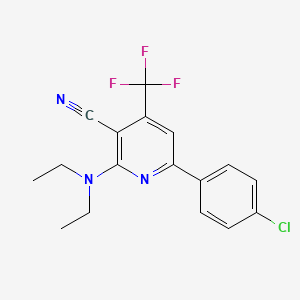

N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

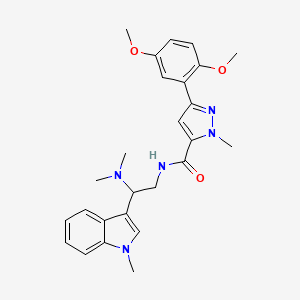

“N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” is a chemical compound with the molecular formula C22H26N4. It has an average mass of 346.469 Da and a monoisotopic mass of 346.215759 Da .

Synthesis Analysis

The synthesis of similar compounds, such as 1H-Pyrazolo[3,4-b]quinolines, has been researched for over 100 years. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” is complex, with a cyclopentyl group, a methyl group, a phenyl group, and an amine group attached to a tetrahydropyrazolo[5,1-b]quinazolin core .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 1H-Pyrazolo[3,4-b]quinolines, have been studied extensively. These compounds are known to exhibit intense fluorescence, both in solutions and even in a solid state .科学的研究の応用

Synthesis and Biological Activities

Synthesis of Novel Tacrine Analogs

A study focused on synthesizing novel pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines as tacrine analogs, evaluating them for their acetylcholinesterase and butyrylcholinesterase inhibitory activities. Most compounds exhibited good inhibitory activity, comparing favorably with rivastigmine, a reference drug (Mahdavi et al., 2017).

Apoptosis Inducers in Cancer Therapy

Another research introduced a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis, effective against several human solid tumor-derived cancer cells. Specific compounds demonstrated significant apoptotic activity with low EC50 values (Zhang et al., 2008).

Anti-tubercular Agents

Research on substituted benzo[h]quinazolines and related compounds showed significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Compounds displayed promising activity at various MIC concentrations, indicating their potential as anti-tubercular agents (Maurya et al., 2013).

Synthetic Methodologies

Regioselective Synthesis

A green chemistry approach was employed for the regioselective synthesis of novel pyrazoloquinolin and pyrimidinone derivatives, showcasing a mechanism dependent on the nature of the group attached to the isatin ring nitrogen atom. This method emphasizes practical simplicity, high yields, and environmental friendliness (Poomathi et al., 2015).

Cyclometalated Platinum(II) Complexes

Research into cyclometalating ligands led to the development of N^C*N-coordinated platinum(II) complexes with a fused five-six-membered metallacycle. These complexes exhibit high luminescence and diminished concentration quenching, making them promising for various applications (Vezzu et al., 2011).

作用機序

将来の方向性

The future directions for research on “N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” and similar compounds could involve further exploration of their biological activities. For instance, one compound is currently being evaluated in phase III trials in combination with letrozole for the treatment of ER+/HER2– advanced breast cancer . This suggests that there may be potential for the development of new therapeutic applications for these compounds.

特性

IUPAC Name |

N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4/c1-15-20(16-9-3-2-4-10-16)22-24-19-14-8-7-13-18(19)21(26(22)25-15)23-17-11-5-6-12-17/h2-4,9-10,17,23H,5-8,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHZXULRNODQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554569.png)

![2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2554578.png)

![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)

![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2554586.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2554591.png)